

Technical Support Center: Impact of Mineral Fillers on AKD Sizing Effectiveness

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Compound of Interest

Compound Name: ALKYL KETENE DIMER

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This technical support center provides troubleshooting guidance and frequently asked questions regarding the influence of common mineral fillers—Precipitated Calcium Carbonate (PCC), Ground Calcium Carbonate (GCC), and Talc—on the effectiveness of **Alkyl Ketene Dimer** (AKD) sizing in papermaking.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving AKD sizing with mineral fillers.

Problem/Observation	Potential Causes	Recommended Solutions
Inadequate Sizing (High Water Absorption / Low Cobb Value)	<p>1. Filler Interference: High surface area fillers (especially PCC and GCC) adsorb AKD, making it unavailable to react with cellulose fibers.[1][2][3]</p> <p>2. Poor AKD Retention: Insufficient retention of the AKD emulsion in the paper sheet.[1][2]</p> <p>3. Improper Curing: Insufficient drying temperature or time, leading to unreacted AKD.[2]</p> <p>4. Incorrect pH: The pH of the system is outside the optimal range for AKD (typically neutral to slightly alkaline, pH 7-9).[4]</p>	<p>1. Optimize Filler Addition: Consider the order of addition. Pre-treating the filler with a cationic polymer can reduce AKD adsorption.[5]</p> <p>2. Adjust AKD Dosage: Incrementally increase the AKD dosage to compensate for filler adsorption.[4]</p> <p>3. Enhance Retention: Optimize the dosage of retention aids (e.g., C-PAM) to improve the retention of both filler and AKD.[2]</p> <p>4. Use a Sizing Promoter: These additives can accelerate the reaction between AKD and cellulose, especially in the presence of fillers.[1][3]</p> <p>5. Verify Curing Conditions: Ensure drying temperatures and times are adequate for the AKD to melt, spread, and react.[2]</p> <p>6. Control pH: Maintain the wet-end pH within the recommended range for the specific AKD emulsion being used.[4]</p>
Sizing Reversion (Loss of Sizing Over Time)	<p>1. AKD Hydrolysis: Unreacted AKD can hydrolyze, particularly in the presence of PCC, which can catalyze the reaction.[6]</p> <p>2. High Fines Content: Fine fibers and fillers can retain more unreacted AKD, which is prone to</p>	<p>1. Improve Curing Efficiency: Ensure complete reaction of AKD during the drying process.</p> <p>2. Optimize Retention System: A well-balanced retention system can help anchor the AKD to the fibers more effectively.[2]</p> <p>3. Consider Filler</p>

	hydrolysis.[2] 3. AKD Migration: Migration of unreacted AKD within the sheet.[6]	Type: If sizing reversion is a persistent issue, evaluating a switch from PCC to GCC might be beneficial, as GCC generally shows less interference.[1]
Variable Sizing Results	<p>1. Inconsistent Filler Properties: Variations in filler particle size, surface area, or surface chemistry.[7] 2. Unstable AKD Emulsion: Poorly emulsified or expired AKD can lead to inconsistent performance.[2] 3. Fluctuations in Wet-End Chemistry: Changes in pH, conductivity, or the concentration of other additives.</p>	<p>1. Source Consistent Fillers: Ensure the mineral fillers used have consistent physical and chemical properties. 2. Check AKD Emulsion Quality: Verify the stability and particle size of the AKD emulsion before use. [4] 3. Monitor Wet-End Conditions: Regularly monitor and control the wet-end chemistry to maintain a stable environment for sizing.</p>

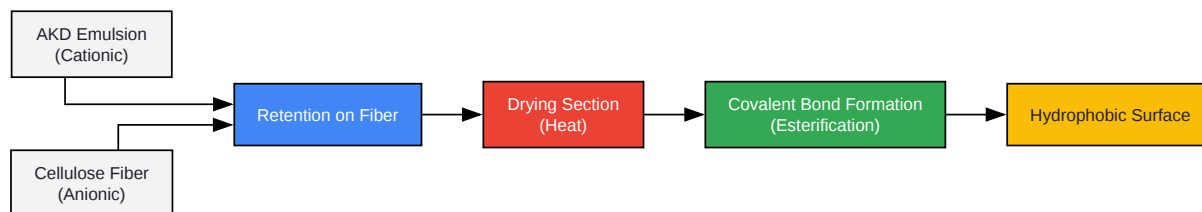
Impact of Fillers on Sizing: A Comparative Overview

Filler Type	Typical Impact on AKD Sizing	Key Considerations
PCC (Precipitated Calcium Carbonate)	Often has a significant negative impact. Its porous structure and high surface area can lead to high AKD adsorption and can trap the sizing agent, making it less reactive.[1][2] PCC can also catalyze the hydrolysis of unreacted AKD, leading to sizing reversion.[6]	The morphology of PCC (e.g., irregular vs. spindle-like) can affect the degree of AKD adsorption.[7] May require higher AKD dosages or the use of sizing promoters.
GCC (Ground Calcium Carbonate)	Generally has less of a negative impact on AKD sizing compared to PCC.[1][8] However, its high surface area still leads to some AKD adsorption.[1]	A common choice for alkaline papermaking with AKD sizing. The interaction can be managed with optimized retention systems.
Talc	Tends to have a lower negative impact on sizing efficiency compared to calcium carbonate fillers.[9]	Can be a good alternative filler when high levels of sizing are required.

Frequently Asked Questions (FAQs)

Q1: How does AKD impart water resistance to paper?

A1: **Alkyl Ketene Dimer** (AKD) is a reactive sizing agent.[3] During the paper drying process, the AKD melts, spreads over the cellulose fibers, and the reactive β -lactone ring in the AKD molecule forms a covalent ester bond with the hydroxyl groups of the cellulose.[2] This reaction orients the hydrophobic "tail" of the AKD molecule away from the fiber, creating a low-energy surface that repels water.

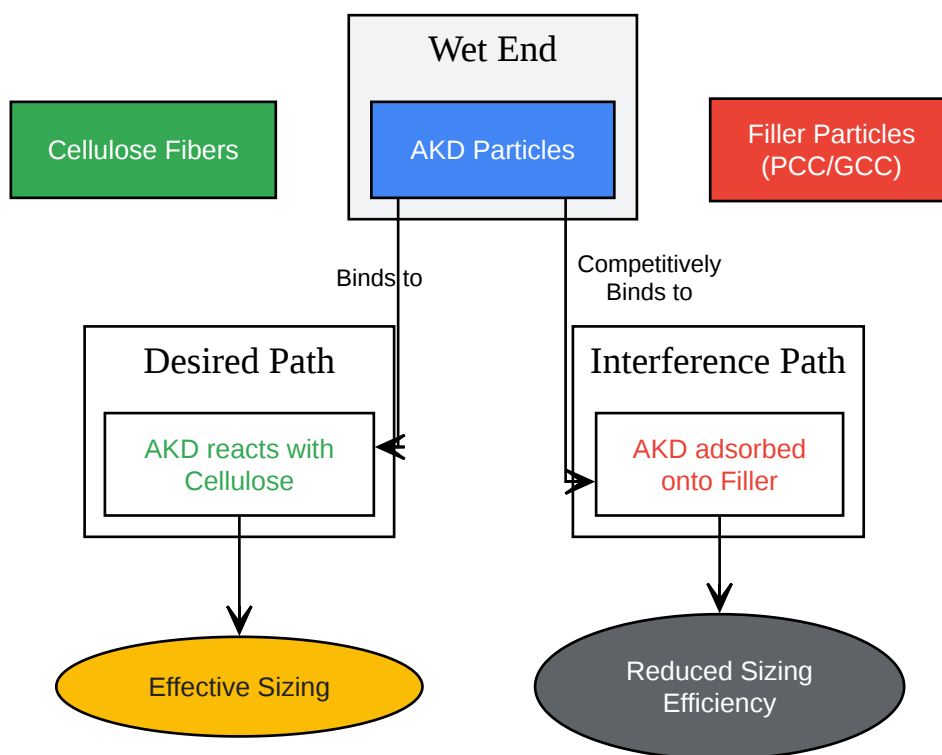


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Caption: AKD Sizing Mechanism Workflow.

Q2: Why do mineral fillers interfere with AKD sizing?

A2: Mineral fillers like PCC and GCC have a high specific surface area, much greater than that of cellulose fibers.[1] Since AKD emulsions are typically cationic, they are attracted to any anionic surfaces in the wet end, including both fibers and fillers.[1] Due to their large surface area, fillers adsorb a significant portion of the AKD, reducing the amount available to bond with the cellulose fibers. This leads to decreased sizing efficiency.[1][3]



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Caption: Competitive Adsorption of AKD.

Q3: Is there a difference between how PCC and GCC affect sizing?

A3: Yes. While both can negatively impact sizing due to their high surface area, PCC is often more detrimental.[1][2] The porous structure of many PCC types can physically trap AKD particles, rendering them unable to react with cellulose during the drying phase.[1] In comparative studies, paper filled with GCC tends to exhibit better sizing than paper filled with PCC.[1]

Q4: What is a sizing promoter and how does it help?

A4: A sizing promoter is a chemical additive used to enhance the efficiency of AKD. It acts as a catalyst to accelerate the chemical reaction between AKD and the hydroxyl groups on cellulose fibers.[3] This is particularly useful in systems with high filler content, as it helps the AKD that does reach the fiber to react more quickly and completely, improving overall sizing performance.[1][3]

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate sizing effectiveness.

Cobb Sizing Test (Water Absorptiveness)

This test measures the mass of water absorbed by a paper sample in a specified time. A lower Cobb value indicates better water resistance. The procedure is based on standards like TAPPI T 441 and ISO 535.[10][11]

Apparatus:

- Cobb Sizing Tester (a metal ring of 100 cm² internal area, a base plate, and a clamping mechanism)
- Stopwatch
- Blotting paper

- Hand roller (10 kg)
- Analytical balance (accurate to 0.01 g)

Procedure:

- **Sample Preparation:** Cut a test specimen of paper to be larger than the outer diameter of the ring (e.g., 12.5 cm x 12.5 cm). Ensure the sample is free of wrinkles or folds.[\[10\]](#)
- **Initial Weighing:** Weigh the specimen to the nearest 0.01 g. This is the "dry weight".
- **Assembly:** Place the specimen on the base plate of the Cobb tester with the surface to be tested facing up. Place a non-absorbent gasket on the specimen and clamp the metal ring firmly on top to prevent leakage.[\[12\]](#)
- **Water Addition:** Pour 100 ml of deionized or distilled water into the ring. Start the stopwatch immediately.[\[13\]](#)
- **Exposure Time:** The standard time for paper is typically 60 seconds (for Cobb₆₀). This can be adjusted based on the expected absorbency of the paper.[\[10\]](#)[\[14\]](#)
- **Water Removal:** At the end of the exposure time, quickly pour out the water, unclamp the ring, and remove the specimen.
- **Blotting:** Place the wet specimen on a sheet of dry blotting paper with the wet side up. Immediately place another sheet of blotting paper on top and use the hand roller to remove excess water by rolling it forward and backward once without applying downward pressure.[\[13\]](#)
- **Final Weighing:** Quickly fold the specimen with the wet side in and weigh it again. This is the "wet weight".
- **Calculation:** The Cobb value is calculated as follows: $\text{Cobb Value (g/m}^2\text{)} = (\text{Wet Weight (g)} - \text{Dry Weight (g)}) \times 100$ [\[14\]](#)

Hercules Sizing Test (HST)

The HST measures the time required for a specific acidic ink to penetrate through the paper and cause a drop in the reflectance of the opposite side to a predetermined level.^{[15][16]} A longer time indicates better sizing. The method is detailed in TAPPI Test Method T530.^[15]

Apparatus:

- Hercules Sizing Tester, which includes an optical housing, a photoelectric cell, a timer, and a sample holder.^{[17][18]}
- Standardized green formic acid ink.

Procedure:

- Instrument Warm-up: Turn on the instrument and allow it to warm up for at least 15 minutes.^{[17][18]}
- Calibration: Standardize the instrument using reference tiles to ensure the photoelectric cell is responding correctly.
- Sample Placement: Place the paper sample in the holder. The side that will be in contact with the ink should face up.
- Test Initiation: Position the sample holder on the optical housing. Add the specified amount of green ink to the reservoir on top of the paper. The instrument's timer starts automatically.
- Endpoint Detection: The instrument continuously measures the light reflectance on the underside of the paper. As the ink penetrates, the reflectance drops. When the reflectance falls to a preset endpoint (e.g., 80% of the initial reflectance), the timer stops automatically, and the time is recorded.^[17]
- Reporting: The result is reported in seconds. Longer times signify a higher degree of internal sizing.

Contact Angle Measurement

This test measures the angle formed by a droplet of liquid (usually water) on the surface of the paper.^{[19][20]} A higher contact angle indicates a more hydrophobic surface and better sizing. The procedure is based on standards like TAPPI T 458.^[21]

Apparatus:

- Goniometer with a high-resolution camera and a light source.[20][22]
- Syringe or pipette for dispensing a precise liquid droplet.

Procedure:

- Sample Preparation: Place a flat, smooth, and clean sample of the paper on the goniometer stage.
- Droplet Deposition: Carefully dispense a single droplet of a known volume of deionized water onto the paper surface.[21]
- Image Capture: The camera captures a side-profile image of the droplet on the surface.
- Angle Measurement: The software analyzes the image to measure the angle between the baseline of the drop and the tangent at the drop's edge.[20]
- Dynamic Measurement (Optional): For writing and printing papers, the change in contact angle over time (e.g., after 60 seconds) can be measured to assess the rate of liquid absorption.[21][23] A rapid decrease in the contact angle indicates that the liquid is being absorbed into the paper.[19]
- Reporting: The contact angle is reported in degrees (°). A contact angle greater than 90° is typically considered hydrophobic.[20]

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